1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride
Overview
Description
This compound is also known as 2-Amino-1-(2,5-dimethoxyphenyl)ethanol . It has an empirical formula of C10H15NO3 and a molecular weight of 197.23 . It is used by early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of this compound involves an improved process from 1-(2,5-dimethoxyphenyl)-2-bromoethanone by reacting the same with hexamine in the presence of a novel solvent system comprising Tetrahydrofuran and water . The resulting aminoethanone is acylated with haloacetylchloride and sodium acetate in an acetone-water solvent system . This product is reduced selectively first with sodium borohydride and subsequently with stannous chloride .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC(CN)C1=C(OC)C=CC(OC)=C1
. It has a molecular formula of C11H18ClNO2 and a monoisotopic mass of 231.1026065 . Physical and Chemical Properties Analysis
This compound is a white solid . It is soluble in water . The storage temperature is room temperature .Scientific Research Applications
Analytical Techniques and Substance Identification
1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride has been subjected to analytical scrutiny to confirm its identity and purity, employing techniques such as nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry. These methods are critical in the characterization of substances, ensuring the accuracy of scientific experiments and the reliability of research findings (Power et al., 2015).
Advanced Material Synthesis
In the realm of material science, this compound plays a role in the synthesis of novel materials. For instance, it serves as a precursor or a structural component in the synthesis of advanced materials like chiral palladacycles, which are utilized in asymmetric hydrophosphination reactions. These materials and processes are crucial for the development of new catalysts and materials with unique properties, contributing to advancements in various industrial and research applications (Yap et al., 2014; Ding et al., 2010).
Crystallography and Molecular Structure Analysis
The study of crystal structures and molecular conformations is another significant application of this chemical. X-ray crystallography and other structural analysis techniques offer insights into the molecular and crystal structure of related compounds. Understanding these structures is essential for material science, drug design, and various other fields of research, enabling scientists to predict the behavior of molecules and design materials with desired properties (Nitek et al., 2020).
Novel Synthesis Methods
The chemical is involved in innovative synthesis methods for complex molecules. These methods are vital for creating new compounds with potential applications in pharmaceuticals, agriculture, and other industries. For example, it's used in the synthesis of L-α-(3,4-Dimethoxybenzyl)-α-ureidopropanoic acid, demonstrating the versatility and importance of this chemical in advancing synthetic chemistry (Su Wei-ke, 2008).
Mechanism of Action
Target of Action
The primary targets of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine hydrochloride are the serotonin receptors, specifically the 5-HT1 and 5-HT2 receptors . These receptors play a crucial role in regulating mood, anxiety, sleep, and a variety of other physiological processes .
Mode of Action
This compound interacts with its targets by acting as a partial agonist at the serotonin receptors This results in changes in the neural signaling pathways, leading to altered perception and mood .
Biochemical Pathways
Upon administration, this compound affects the serotonin signaling pathway. The activation of the serotonin receptors leads to a cascade of downstream effects, altering various physiological and psychological processes . Oxidative deamination results in the formation of metabolites such as 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the onset of action is typically within 20-40 minutes . The compound has an elimination half-life of approximately 2.48 ± 3.20 hours , indicating that it is relatively quickly metabolized and removed from the body. The duration of action can range from 4-12 hours depending on the route of administration .
Result of Action
The molecular and cellular effects of this compound’s action include altered serotonin signaling, which can lead to changes in mood, perception, and cognition . As a hallucinogen, it can induce alterations in sensory perception, thought processes, and energy levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity . For instance, storage conditions can impact the compound’s stability, with recommendations to store it tightly sealed at room temperature . Furthermore, individual factors such as the user’s metabolism, body weight, and health status can also influence the compound’s effects .
Safety and Hazards
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-2-methylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-8(2)12(13)10-7-9(14-3)5-6-11(10)15-4;/h5-8,12H,13H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEWOGHIKSURHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=C(C=CC(=C1)OC)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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